molecular formula C23H18O3 B12565196 (Anthracen-9-YL)methyl 4-methoxybenzoate CAS No. 200135-02-0

(Anthracen-9-YL)methyl 4-methoxybenzoate

Cat. No.: B12565196
CAS No.: 200135-02-0
M. Wt: 342.4 g/mol
InChI Key: LTNUSGTUWFYEKO-UHFFFAOYSA-N
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Description

“(Anthracen-9-YL)methyl 4-methoxybenzoate” is an anthracene-derived ester compound featuring a 4-methoxybenzoate group linked to the anthracen-9-ylmethyl moiety.

  • Structural Features:
    The anthracene core (three fused benzene rings) provides a rigid, planar aromatic system, while the 4-methoxybenzoate ester introduces polarizable substituents. The ester linkage (COO-) and methoxy group (-OCH₃) enhance solubility in organic solvents compared to unsubstituted anthracenes .

  • Synthesis: Likely synthesized via esterification of anthracen-9-ylmethanol with 4-methoxybenzoyl chloride, analogous to methods for similar esters (e.g., [2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate in ).
  • Applications:
    Anthracene derivatives are widely used in organic electronics (e.g., as fluorophores) and pharmaceutical intermediates. The ester group may improve compatibility with polymer matrices, as seen in (Z)-3-(anthracen-9-yl)acrylonitrile derivatives .

Properties

CAS No.

200135-02-0

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

anthracen-9-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C23H18O3/c1-25-19-12-10-16(11-13-19)23(24)26-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3

InChI Key

LTNUSGTUWFYEKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)methyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with (Anthracen-9-YL)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for (Anthracen-9-YL)methyl 4-methoxybenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group on the benzoate ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: (Anthracen-9-YL)methyl 4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(Anthracen-9-YL)methyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)methyl 4-methoxybenzoate largely depends on its application. In organic electronics, its photophysical properties, such as fluorescence and charge transport, are crucial. The anthracene moiety facilitates π-π stacking interactions, which are essential for the formation of conductive pathways in materials. In biological systems, the compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physical, and functional properties of “(Anthracen-9-YL)methyl 4-methoxybenzoate” with analogous anthracene derivatives:

Compound Structural Features Physical/Chemical Properties Applications/Research Findings Reference
(Anthracen-9-YL)methyl 4-methoxybenzoate Anthracene + 4-methoxybenzoate ester High thermal stability; moderate solubility in DCM/THF Potential use in OLEDs or as a photoactive moiety in polymers Inferred
(2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl ester Anthracene + dihydroisoxazole + Boc-protected amino acid ester Crystalline solid (mp ~150–160°C); chiral center Bioactive scaffold for drug discovery (e.g., enzyme inhibitors)
[2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate Anthracene with methoxy and 4-methoxyphenyl substituents + acetate ester Fluorescent; λem ~450 nm in solution Fluorescent probes or optoelectronic materials
5-(Anthracen-9-yl)-3-(4-nitrophenyl)-1H-pyrazole Anthracene + nitro-substituted pyrazole High dipole moment (due to -NO₂); crystalline Nonlinear optical (NLO) materials; structural analysis via X-ray diffraction
(Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile Anthracene + naphthalene + acrylonitrile Solid-state fluorescence; DFT-calculated HOMO-LUMO gap Organic light-emitting diodes (OLEDs); PMMA-doped films for device integration

Key Observations:

Functional Group Impact: Electron-Withdrawing Groups (e.g., -NO₂ in ): Enhance dipole moments, making compounds suitable for NLO applications. Ester vs. Nitrile: Esters (as in the target compound) improve solubility and polymer compatibility compared to nitriles, which exhibit stronger intermolecular interactions .

Structural Rigidity :
Anthracene derivatives with planar substituents (e.g., 4-methoxyphenyl in ) exhibit strong π-π stacking, influencing crystallinity and thermal stability.

Spectroscopic Properties :
Methoxy groups redshift fluorescence emission (λem ~450 nm) compared to unsubstituted anthracenes (λem ~400 nm) .

Synthetic Challenges : Steric hindrance at the anthracen-9-yl position complicates functionalization, often requiring catalysts like methanesulfonic acid (e.g., ).

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